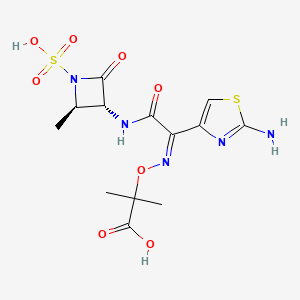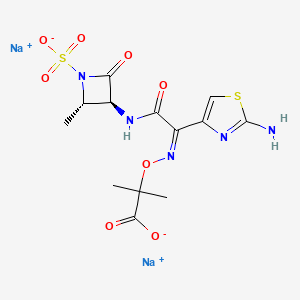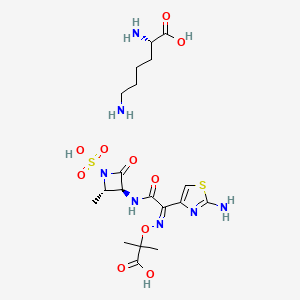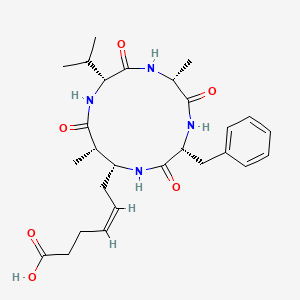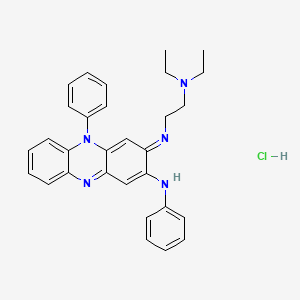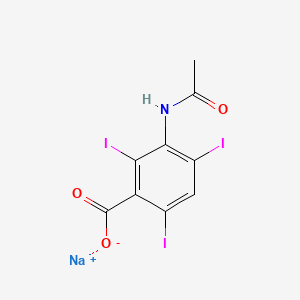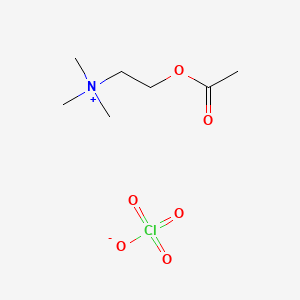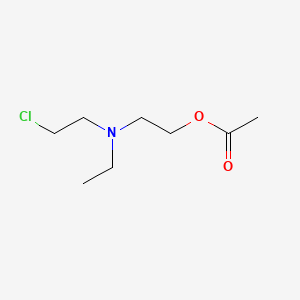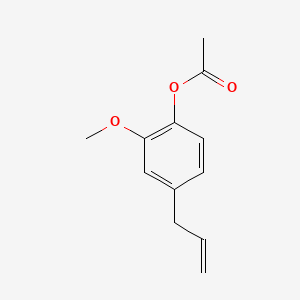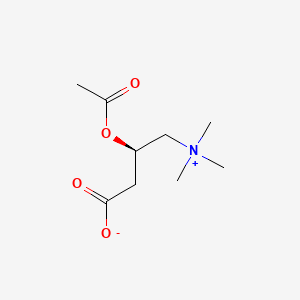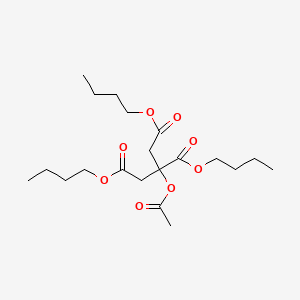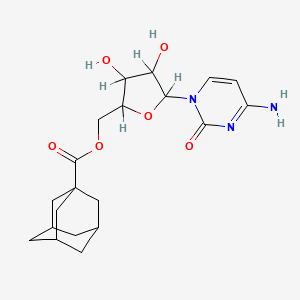
Adamotyl ara-C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantoylcytarabine is abioactive chemical.
Aplicaciones Científicas De Investigación
1. Antineoplastic Agent and Acute Leukemia Treatment
Adamotyl ara-C, also known as cytosine arabinoside (ara-C), is a significant nucleoside analog used in treating acute leukemia and other hematopoietic malignancies. Its effectiveness hinges on its conversion into ara-CTP, which interferes with DNA polymerases and is incorporated into elongating DNA strands, leading to DNA fragmentation and cell death via apoptosis (Grant, 1998).
2. Relationship with DNA Damage and Cell Lethality
The cytotoxicity of ara-C in leukemic cells is closely linked to its incorporation into DNA. This incorporation acts as a chain terminator and is directly related to the inhibition of DNA synthesis. The cellular lethality of ara-C is most predictive when considering its incorporation into DNA (Kufe, Spriggs, Egan, & Munroe, 1984).
3. Interaction with Topoisomerase I
Ara-C has been found to enhance topoisomerase I cleavage complexes, particularly when incorporated next to a topoisomerase cleavage site in DNA. This interaction suggests a potential mechanism for ara-C cytotoxicity, involving both inhibition of DNA religation and trapping of topoisomerase cleavage complexes in leukemia cells (Pourquier et al., 2000).
4. Mechanism of DNA Replication Inhibition
Research on the structural impact of ara-C on DNA reveals that its incorporation into DNA affects the DNA double helix's alignment, hampering the religation process in DNA replication. This misalignment is significant in understanding ara-C's role in inhibiting DNA replication and its antileukemic effects (Chrencik et al., 2003).
5. Radiosensitivity and DNA Repair Inhibition
Ara-C also plays a role in radiosensitivity, particularly in lymphocytes exposed to gamma-rays and fast neutrons. Its use enhances the frequency of chromosomal aberrations, suggesting its impact on DNA repair processes. The differential response to ara-C after irradiation with gamma-rays and neutrons provides insights into its mechanism of action in DNA repair inhibition (Fábry & Coton, 1985).
6. Gene Therapy and Chemotherapy Sensitization
In gene therapy research, ara-C has been shown to sensitize glioma cells to cytotoxic effects when combined with deoxycytidine kinase gene transduction. This indicates potential strategies for enhancing ara-C's effectiveness in treating solid tumors through chemosensitization (Manome et al., 1996).
Propiedades
Número CAS |
23113-01-1 |
|---|---|
Nombre del producto |
Adamotyl ara-C |
Fórmula molecular |
C20H27N3O6 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl adamantane-1-carboxylate |
InChI |
InChI=1S/C20H27N3O6/c21-14-1-2-23(19(27)22-14)17-16(25)15(24)13(29-17)9-28-18(26)20-6-10-3-11(7-20)5-12(4-10)8-20/h1-2,10-13,15-17,24-25H,3-9H2,(H2,21,22,27) |
Clave InChI |
NMANUXYHRYVLDW-UITAOGKOSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
adamantoylcytarabine adamantoylcytarabine monohydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



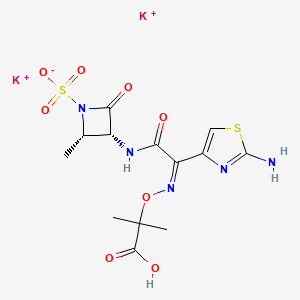
![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)
